N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-chloro-6-fluorobenzamide
Description
N-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-chloro-6-fluorobenzamide is a synthetic benzamide derivative featuring a 2-oxooxazolidin-5-ylmethyl backbone substituted with a benzo[d][1,3]dioxol-5-yl group and linked to a 2-chloro-6-fluorobenzamide moiety. This compound shares structural motifs with bioactive molecules, including oxazolidinones (known for antimicrobial activity) and halogenated benzamides (common in agrochemicals and pharmaceuticals) .
Properties
IUPAC Name |
N-[[3-(1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2-chloro-6-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O5/c19-12-2-1-3-13(20)16(12)17(23)21-7-11-8-22(18(24)27-11)10-4-5-14-15(6-10)26-9-25-14/h1-6,11H,7-9H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHITXNSWVJJYJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC3=C(C=C2)OCO3)CNC(=O)C4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-[[3-(1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2-chloro-6-fluorobenzamide, has been found to exhibit anticancer activity against various cancer cell lines. The primary targets of this compound are likely to be microtubules and their component protein, tubulin , which are leading targets for anticancer agents.
Mode of Action
This compound interacts with its targets, the microtubules, by modulating their assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure. This interaction causes mitotic blockade and cell apoptosis.
Biochemical Pathways
The compound affects the biochemical pathways related to cell division and apoptosis. By interacting with microtubules and tubulin, it disrupts the normal function of these structures, which are crucial for cell division. This disruption leads to cell cycle arrest and the initiation of programmed cell death or apoptosis.
Biological Activity
N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-chloro-6-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula:
- Molecular Formula : C₁₅H₁₄ClFNO₃
- Molecular Weight : 305.73 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors involved in various physiological processes. Its oxazolidinone moiety is known for antimicrobial and anti-inflammatory properties, while the benzo[d][1,3]dioxole group contributes to its potential neuroprotective effects.
Antimicrobial Effects
Studies have shown that compounds containing an oxazolidinone structure exhibit notable antimicrobial activity. For instance, similar derivatives have been reported to inhibit bacterial protein synthesis, making them effective against multi-drug resistant strains.
Anticancer Properties
Preliminary research indicates that this compound may possess anticancer properties. In vitro assays demonstrated cytotoxicity against various cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest.
Neuroprotective Effects
The benzo[d][1,3]dioxole moiety has been associated with neuroprotective activities. Compounds with similar structures have shown promise in models of neurodegenerative diseases by reducing oxidative stress and inflammation.
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
The SAR of this compound suggests that modifications on the benzo[d][1,3]dioxole and oxazolidinone moieties can enhance its biological activity. For example:
- Substituent Variations : Altering halogen positions on the aromatic rings may improve potency.
- Linker Modifications : Changes in the methyl linker can affect bioavailability and receptor binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with structurally related derivatives from the evidence, focusing on molecular features and substituents:
Key Observations:
Core Heterocycle Differences: The target compound’s 2-oxooxazolidine core distinguishes it from thiazolidinone () or imidazothiazole () analogs. Oxazolidinones are associated with enhanced metabolic stability compared to thiazolidinones . The absence of sulfur in the oxazolidinone ring may reduce polarity compared to sulfur-containing analogs like and .
Substituent Effects :
- The 2-chloro-6-fluorobenzamide group in the target compound introduces ortho-substituted halogens, which are sterically bulky and may influence receptor binding compared to para-fluorophenyl groups in .
- The benzo[d][1,3]dioxol-5-yl moiety is a common feature in all listed compounds, suggesting its role in π-π stacking or metabolic resistance .
Diflubenzuron () utilizes a urea linkage instead of an oxazolidinone, highlighting how core structure variations alter bioactivity (e.g., insect growth regulation vs. antimicrobial effects).
Notes and Limitations
Data Gaps: No direct pharmacological or physicochemical data (e.g., solubility, logP) are available for the target compound. Predictions are based on structural analogs.
Q & A
Q. Table 1. Key Synthetic Parameters for Analogous Compounds
| Parameter | Optimal Range | Evidence Source |
|---|---|---|
| Reaction Temperature | 20–25°C (room temp) | |
| Base | Triethylamine (1.0–1.2 eq) | |
| Purification Method | Silica gel chromatography | |
| Yield Range | 34–63% (similar derivatives) |
Q. Table 2. Common Analytical Techniques for Stability Assessment
| Technique | Application | Limitations |
|---|---|---|
| HPLC-UV | Quantify impurities | Low sensitivity |
| LC-MS | Identify degradation products | High cost |
| DSC | Detect polymorphic transitions | Sample size |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
